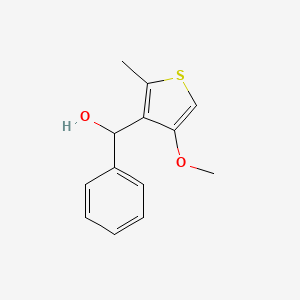
(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14O2S It features a thiophene ring substituted with a methoxy group and a methyl group, as well as a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and an acid catalyst, while methylation can be done using methyl iodide and a base.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be attached via a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiophene alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, methanesulfonyl chloride in pyridine.
Major Products Formed
Oxidation: (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanone.
Reduction: this compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups may enhance its binding affinity and specificity, while the thiophene ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)(phenyl)methanol: Lacks the thiophene ring, resulting in different chemical and biological properties.
(2-Methylthiophen-3-yl)(phenyl)methanol: Lacks the methoxy group, which may affect its reactivity and binding affinity.
(4-Methoxy-2-methylphenyl)(phenyl)methanol: Contains a phenyl ring instead of a thiophene ring, leading to different electronic and steric effects.
Uniqueness
(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol is unique due to the presence of both a thiophene ring and a phenylmethanol moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H14O2S |
|---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
(4-methoxy-2-methylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-9-12(11(15-2)8-16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3 |
InChI-Schlüssel |
HTCUXGSWFRQZLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CS1)OC)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


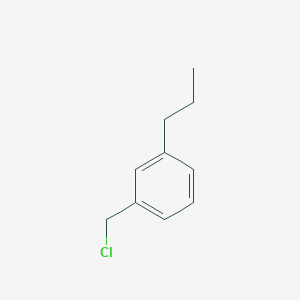
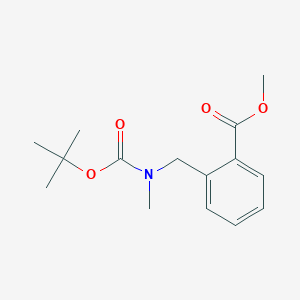
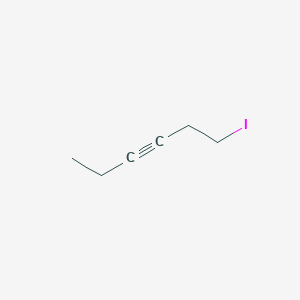
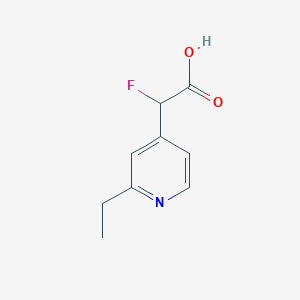
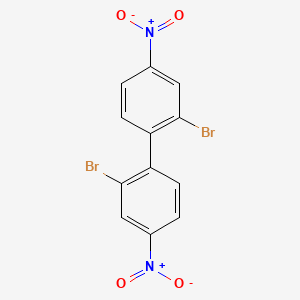
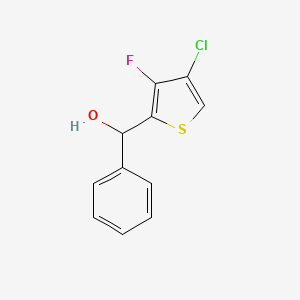
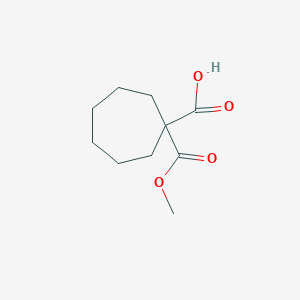
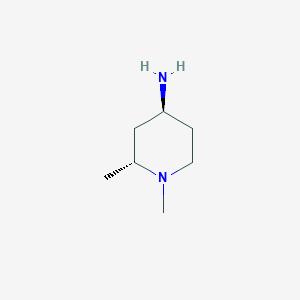
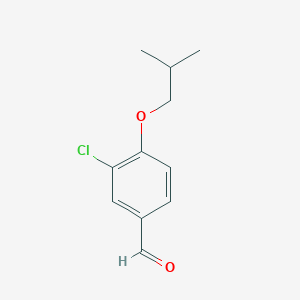
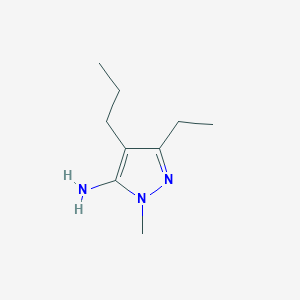
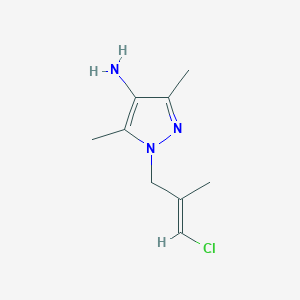
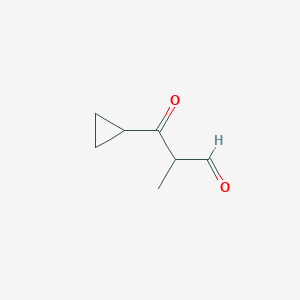
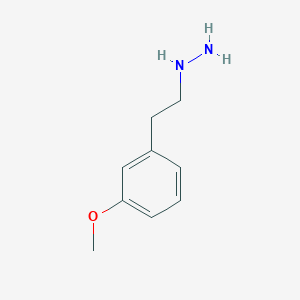
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
